molecular formula C17H18O6 B593514 Colelomycerone A CAS No. 1191896-73-7

Colelomycerone A

Cat. No.: B593514
CAS No.: 1191896-73-7
M. Wt: 318.325
InChI Key: VAGOQBYFFZTKCA-QGZVFWFLSA-N
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Description

Colelomycerone A is a natural compound recognized for its potential in biomedical research. It was identified during a high-content screening of a library of 3,200 natural compounds for inhibitors of SARS-CoV-2 infection using a transcription and replication-competent virus-like particle (trVLP) system . This screening approach is designed to discover novel antiviral agents by assessing a compound's impact on the entire viral life cycle in a Biosafety Level 2 (BSL-2) setting . The specific biological activity, mechanism of action, and full research applications of this compound are still under investigation, making it a compound of interest for researchers exploring new therapeutic scaffolds, particularly in virology and infectious disease. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1191896-73-7

Molecular Formula

C17H18O6

Molecular Weight

318.325

IUPAC Name

(10bS)-8,10,10b-trimethoxy-4-methyl-2,3-dihydrobenzo[h]chromene-5,6-dione

InChI

InChI=1S/C17H18O6/c1-9-5-6-23-17(22-4)13(9)16(19)15(18)11-7-10(20-2)8-12(21-3)14(11)17/h7-8H,5-6H2,1-4H3/t17-/m1/s1

InChI Key

VAGOQBYFFZTKCA-QGZVFWFLSA-N

SMILES

CC1=C2C(=O)C(=O)C3=CC(=CC(=C3C2(OCC1)OC)OC)OC

Appearance

Orange powder

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The detailed synthetic routes for Colelomycerone A are not widely disclosed. it is typically obtained through extraction and purification from fungi . The process involves isolating the compound from fungal cultures, followed by purification using chromatographic techniques.

Industrial Production Methods: The compound is primarily produced in research laboratories for scientific studies rather than on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Colelomycerone A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed:

Scientific Research Applications

Colelomycerone A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Colelomycerone A involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Colelomycerone A belongs to the naphthoquinone family, a class of compounds known for redox activity and diverse biological effects. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

2.1.1 Herbaridine B
  • Molecular Formula : C₁₇H₂₀O₆
  • CAS : 1151511-05-5
  • Key Differences: Herbaridine B has two additional hydrogen atoms compared to this compound, likely due to a saturated bond or methyl substitution. Both share a naphthoquinone backbone, but Herbaridine B lacks the methoxy group present in this compound, altering its polarity and bioavailability .
  • Bioactivity : Herbaridine B is a microbial metabolite with weaker antifungal activity but enhanced stability in acidic environments .
2.1.2 9-Hydroxy-α-lapachone
  • Molecular Formula : C₁₅H₁₂O₄
  • Key Differences: Smaller molecular size with a simpler quinone structure. Contains a hydroxyl group at position 9, enhancing its redox cycling capacity.
  • Bioactivity: Known for antitumor and antiparasitic effects via NAD(P)H quinone oxidoreductase 1 (NQO1)-mediated pathways, a mechanism less prominent in this compound .

Functional Analogues

2.2.1 Tofenamic Acid
  • Molecular Formula: C₁₆H₁₄ClNO₂
  • Key Differences: A diphenylamine derivative with anti-inflammatory properties, structurally distinct from naphthoquinones. Lacks the quinone moiety critical for redox activity in this compound .
  • Bioactivity: Primarily used as a nonsteroidal anti-inflammatory drug (NSAID), highlighting functional divergence from this compound’s antimicrobial role .

Tabulated Comparison

Compound Molecular Formula CAS Number Core Structure Key Bioactivity Stability Profile
This compound C₁₇H₁₈O₆ 1191896-73-7 Naphthoquinone Antimicrobial, Antifungal Stable at 4°C for 15 days
Herbaridine B C₁₇H₂₀O₆ 1151511-05-5 Naphthoquinone Moderate Antifungal Acid-stable
9-Hydroxy-α-lap. C₁₅H₁₂O₄ N/A Quinone Antitumor, Antiparasitic Oxygen-sensitive
Tofenamic Acid C₁₆H₁₄ClNO₂ 13710-19-5 Diphenylamine Anti-inflammatory Photodegradable

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The methoxy group in this compound enhances lipid solubility, improving cell membrane penetration compared to Herbaridine B .
  • Limitations : this compound’s instability at room temperature necessitates cold storage, whereas Herbaridine B’s acid stability broadens its formulation options .

Biological Activity

Colelomycerone A is a bioactive compound derived from the fungus Coleophoma empetri, known for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of this compound

This compound is a secondary metabolite that has garnered attention for its potential medicinal properties. Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected bacterial strains were reported as follows:
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL
    • Candida albicans: 16 µg/mL

2. Anti-inflammatory Effects

Research has indicated that this compound can modulate inflammatory responses. In vitro studies using macrophage cell lines showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Cytokine Inhibition :
    • TNF-α reduction: 50% at 10 µM concentration
    • IL-6 reduction: 40% at 10 µM concentration

3. Anticancer Properties

This compound has also been investigated for its anticancer potential. In cell line studies, it exhibited cytotoxic effects against various cancer types.

  • Cell Viability Assays :
    • HeLa cells: IC50 = 15 µM
    • MCF-7 cells: IC50 = 20 µM

The biological activity of this compound is attributed to its ability to interact with cellular targets and modulate signaling pathways:

  • Inhibition of NF-κB Pathway : Studies suggest that this compound inhibits the NF-κB pathway, leading to decreased expression of inflammatory mediators.
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates of resistant bacterial strains, demonstrating promising results in inhibiting growth and biofilm formation.

Case Study 2: Anti-inflammatory Activity

In vivo experiments were conducted using a mouse model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with this compound significantly reduced edema and inflammatory cell infiltration compared to control groups.

Q & A

Q. How can meta-analyses of existing this compound data identify understudied research avenues?

  • Methodological Answer : Use systematic review tools (PRISMA checklist) to collate data from PubMed, SciFinder, and CAS databases. Apply text-mining algorithms (e.g., NLP) to map trends. Identify gaps via SWOT analysis of publication themes (e.g., mechanistic studies vs. applied pharmacology) .

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